Stereochemical Potency: 2-Fold Higher Activity than Racemate UK-74,505
Modipafant, as the (+)-enantiomer of UK-74,505, exhibits approximately twice the intrinsic potency of its racemic counterpart. This is a direct consequence of stereospecific binding to the PAF receptor, where the (R)-enantiomer is essentially inactive. This quantitative difference is consistently observed across functional assays [1].
| Evidence Dimension | Intrinsic Potency (Relative) |
|---|---|
| Target Compound Data | Approximately 2-fold higher potency than racemate |
| Comparator Or Baseline | Racemic UK-74,505 |
| Quantified Difference | ~2x more potent |
| Conditions | PAF-induced platelet aggregation assay (inferred from context) |
Why This Matters
Using the pure (+)-enantiomer eliminates confounding effects of the inactive (R)-enantiomer, ensuring that observed biological effects are solely attributable to PAFR antagonism and enabling more precise dose-response modeling.
- [1] Kuitert LM, et al. Effect of a novel potent platelet-activating factor antagonist, modipafant, in clinical asthma. Am J Respir Crit Care Med. 1995;151(5):1331-5. View Source
